molecular formula C16H17BrO3 B2685957 {4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol CAS No. 690969-36-9

{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol

Cat. No.: B2685957
CAS No.: 690969-36-9
M. Wt: 337.213
InChI Key: DXMKOVSXDYKNFD-UHFFFAOYSA-N
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Description

{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol is an organic compound with a complex structure that includes a bromobenzyl group, an ethoxy group, and a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol typically involves multiple steps. One common method starts with the reaction of 4-bromobenzyl bromide with 3-ethoxyphenol in the presence of a base such as potassium carbonate. This reaction forms the intermediate {4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde}. The aldehyde group is then reduced to a hydroxymethyl group using a reducing agent like sodium borohydride, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The bromobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: {4-[(4-Carboxybenzyl)oxy]-3-ethoxyphenyl}methanol.

    Reduction: {4-[(4-Benzyl)oxy]-3-ethoxyphenyl}methanol.

    Substitution: {4-[(4-Substituted benzyl)oxy]-3-ethoxyphenyl}methanol, where the substituent depends on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its ability to undergo various chemical modifications makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of {4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromobenzyl group can enhance its binding affinity and specificity, while the ethoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol
  • {4-[(4-Fluorobenzyl)oxy]-3-ethoxyphenyl}methanol
  • {4-[(4-Methylbenzyl)oxy]-3-ethoxyphenyl}methanol

Uniqueness

{4-[(4-Bromobenzyl)oxy]-3-ethoxyphenyl}methanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain targets. Additionally, the combination of the bromobenzyl and ethoxy groups provides a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-9,18H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMKOVSXDYKNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)OCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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